molecular formula C18H19ClN2 B14405289 3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine CAS No. 88280-60-8

3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine

Cat. No.: B14405289
CAS No.: 88280-60-8
M. Wt: 298.8 g/mol
InChI Key: FTPLWISVWYVJRU-UHFFFAOYSA-N
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Description

3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine is a complex organic compound that features a pyridine ring substituted with a 4-chlorophenyl and a piperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine typically involves the reaction of 4-chlorobenzaldehyde with piperidine and pyridine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts such as palladium or nickel may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced using reagents like sodium iodide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, ethanol or methanol as solvents.

    Substitution: Sodium iodide, lithium aluminum hydride, aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Halogenated or other substituted pyridine derivatives.

Scientific Research Applications

3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(2-aryl-1-cyanoethenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitriles: These compounds share a similar pyridine and piperidine structure but differ in their substituents and functional groups.

    6-tert-butyl-2-[4-(3-chloro-pyridin-2-yl)-2-methyl-piperazin-1-yl]-1H-benzoimidazole: This compound features a benzimidazole ring and exhibits different pharmacological properties.

Uniqueness

3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine is unique due to its specific combination of a pyridine ring with a 4-chlorophenyl and piperidin-1-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

88280-60-8

Molecular Formula

C18H19ClN2

Molecular Weight

298.8 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)-2-piperidin-1-ylethenyl]pyridine

InChI

InChI=1S/C18H19ClN2/c19-17-8-6-16(7-9-17)18(21-11-2-1-3-12-21)13-15-5-4-10-20-14-15/h4-10,13-14H,1-3,11-12H2

InChI Key

FTPLWISVWYVJRU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=CC2=CN=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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